2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol
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Overview
Description
2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol is an organic compound with a molecular structure that includes a naphthalene ring, an amino group, and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol typically involves the nitration of naphthalene followed by amination and subsequent reduction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form reactive intermediates that interact with nucleophilic sites on proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(naphthalen-2-yl)ethan-1-ol: Similar structure but lacks the nitroso group.
2-Amino-2-phenylethan-1-ol: Contains a phenyl group instead of a naphthalene ring.
1-Carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol: Contains a carbazole ring and a furan group.
Uniqueness
2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol is unique due to the presence of both a nitroso group and a naphthalene ring, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
81288-65-5 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-[(1-nitrosonaphthalen-2-yl)amino]ethanol |
InChI |
InChI=1S/C12H12N2O2/c15-8-7-13-11-6-5-9-3-1-2-4-10(9)12(11)14-16/h1-6,13,15H,7-8H2 |
InChI Key |
LPBSGJMPMWCVQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=O)NCCO |
Origin of Product |
United States |
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